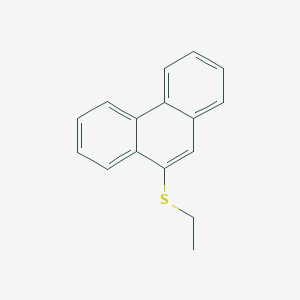

9-(Ethylsulfanyl)phenanthrene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

82131-17-7 |

|---|---|

Molecular Formula |

C16H14S |

Molecular Weight |

238.3 g/mol |

IUPAC Name |

9-ethylsulfanylphenanthrene |

InChI |

InChI=1S/C16H14S/c1-2-17-16-11-12-7-3-4-8-13(12)14-9-5-6-10-15(14)16/h3-11H,2H2,1H3 |

InChI Key |

FKFUUYFNJHKJMH-UHFFFAOYSA-N |

Canonical SMILES |

CCSC1=CC2=CC=CC=C2C3=CC=CC=C31 |

Origin of Product |

United States |

Advanced Structural and Spectroscopic Investigations

Detailed Vibrational and Electronic Spectroscopy

Spectroscopic techniques are fundamental in revealing the electronic transitions, vibrational modes, and conformational dynamics of molecules. For 9-(Ethylsulfanyl)phenanthrene, a combination of absorption, emission, and nuclear magnetic resonance spectroscopy provides a comprehensive picture of its behavior in both solution and the solid state.

Ultraviolet-Visible Absorption Spectroscopy in Solution and Solid State

The electronic absorption spectrum of a phenanthrene (B1679779) derivative is characterized by several distinct bands arising from π-π* transitions within the aromatic system. The parent compound, phenanthrene, exhibits intense absorption bands in the UV region. For instance, in cyclohexane, phenanthrene shows a strong absorption maximum at approximately 252 nm. photochemcad.com The absorption spectra of substituted phenanthrenes generally retain these characteristic features, although the position and intensity of the bands can be influenced by the nature and position of the substituent. researchgate.net

In a study of various fluorophenanthrene derivatives in chloroform, three intense absorption bands were observed between 250 and 275 nm, with molar extinction coefficients (ε) in the range of 69,200–93,900 M⁻¹·cm⁻¹. researchgate.net These were followed by less intense, structured bands extending to around 380 nm. researchgate.net The introduction of the ethylsulfanyl group at the 9-position of phenanthrene is expected to cause a red-shift (bathochromic shift) in the absorption bands due to the electron-donating nature of the sulfur atom, which extends the conjugation of the π-system.

Table 1: UV-Visible Absorption Maxima of Phenanthrene and Related Derivatives

| Compound | Solvent | Absorption Maxima (λ_max, nm) | Reference |

|---|---|---|---|

| Phenanthrene | Cyclohexane | 252 | photochemcad.com |

| Fluorophenanthrene Derivatives | Chloroform | 250-275, plus less intense bands up to 380 | researchgate.net |

This table is generated based on data from related phenanthrene compounds to infer the expected spectral region for this compound.

Photoluminescence Spectroscopy: Emission Characteristics and Quantum Yields

Phenanthrene and its derivatives are known for their characteristic fluorescence. The parent phenanthrene molecule, when dissolved in ethanol, has a fluorescence quantum yield (Φ_F) of 0.125. photochemcad.com The quantum yield is a critical measure of the efficiency of the fluorescence process. The introduction of substituents can significantly alter the emission wavelength and quantum yield.

For example, a polymer incorporating phenanthrene units, poly(9-(3-vinyl-phenyl)-phenanthrene), exhibits a photoluminescence (PL) maximum at 381 nm. nih.gov This demonstrates how modification of the phenanthrene core can tune the emission properties. The ethylsulfanyl group in this compound is anticipated to influence the fluorescence spectrum, potentially leading to a shift in the emission maximum and a change in the quantum yield compared to the unsubstituted phenanthrene. The extent of this change would depend on factors such as the solvent polarity and the specific electronic coupling between the sulfur atom and the phenanthrene ring.

Table 2: Photoluminescence Data for Phenanthrene and a Derivative

| Compound | Medium | Emission Maximum (nm) | Quantum Yield (Φ_F) | Reference |

|---|---|---|---|---|

| Phenanthrene | Ethanol | Not specified | 0.125 | photochemcad.com |

| Poly(9-(3-vinyl-phenyl)-phenanthrene) | Solid Film | 381 | Not specified | nih.gov |

This table provides context for the expected luminescent properties of this compound by showing data from the parent compound and a related polymer.

Advanced Nuclear Magnetic Resonance Spectroscopic Analyses for Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise chemical structure and conformation of molecules in solution. For this compound, ¹H and ¹³C NMR would provide definitive evidence of its constitution.

In the ¹H NMR spectrum, the protons on the phenanthrene ring would appear in the aromatic region, typically between 7.0 and 9.0 ppm. For instance, in 9-phenanthrol, the aromatic protons resonate in the range of 6.99 to 8.66 ppm (in CDCl₃). chemicalbook.com The protons of the ethyl group in this compound would give rise to characteristic signals in the aliphatic region: a quartet for the methylene (B1212753) (-S-CH₂-) protons and a triplet for the methyl (-CH₃) protons, likely appearing between 2.5-3.5 ppm and 1.0-1.5 ppm, respectively.

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), could be employed to investigate the preferred conformation of the ethylsulfanyl group relative to the plane of the phenanthrene ring. The spatial proximity between the ethyl protons and specific protons on the phenanthrene ring would result in cross-peaks in the NOESY spectrum, allowing for the elucidation of the molecule's three-dimensional structure in solution. While specific conformational studies on this compound are not widely published, the principles have been applied to other complex molecules to distinguish between different conformers. nih.gov

High-Resolution Mass Spectrometry for Mechanistic Pathway Analysis

High-resolution mass spectrometry (HRMS) provides exact mass measurements, enabling the determination of elemental compositions for the parent ion and its fragments. This technique is invaluable for confirming the identity of a compound and for analyzing its fragmentation pathways.

The mass spectrum of the parent phenanthrene molecule shows a prominent molecular ion peak (m/z 178) and fragments resulting from the loss of acetylene (B1199291) (C₂H₂), leading to an ion at m/z 152. nih.govresearchgate.net For this compound, the molecular ion peak would be expected at its calculated exact mass. The fragmentation pattern would likely involve two primary pathways:

Cleavage of the ethyl group: Loss of the ethyl radical (•C₂H₅) would lead to a [M - 29]⁺ fragment, or cleavage of the C-S bond could result in a phenanthrenylthiol-like fragment.

Fragmentation of the phenanthrene core: Following or preceding the loss of the side chain, the phenanthrene ring system itself would fragment, likely through the characteristic loss of C₂H₂ units, similar to the parent molecule. nih.govresearchgate.net

Analysis of these fragmentation pathways, particularly through techniques like tandem mass spectrometry (MS/MS), can offer insights into the stability of different bonds within the molecule and potential rearrangement mechanisms upon ionization. nih.gov

Table 3: Key Fragments in the Mass Spectrum of Phenanthrene

| m/z | Identity | Significance | Reference |

|---|---|---|---|

| 178 | [C₁₄H₁₀]⁺ | Molecular Ion | researchgate.net |

| 152 | [C₁₂H₈]⁺ | Loss of acetylene (C₂H₂) | nih.govresearchgate.net |

This table details the fundamental fragmentation of the phenanthrene core, which would be an underlying pattern in the mass spectrum of this compound.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

While spectroscopic methods probe the molecule in solution or as an ensemble, single-crystal X-ray diffraction provides the definitive solid-state structure, revealing precise bond lengths, bond angles, and the arrangement of molecules in the crystal lattice.

Although a specific crystal structure for this compound is not publicly available, studies on related substituted phenanthrenes, such as phenanthrene-9,10-dicarbonitrile derivatives, offer significant insight into the expected solid-state behavior. researchgate.net These studies reveal detailed information about intramolecular geometry and intermolecular packing forces. researchgate.net

Analysis of Crystal Packing and Intermolecular Interactions

The crystal packing of aromatic molecules is governed by a balance of weak intermolecular forces, including van der Waals forces, dipole-dipole interactions, and, most notably, π-π stacking interactions. In the crystal structures of phenanthrene-9,10-dicarbonitrile derivatives, molecules are often arranged in stacks or herringbone patterns. researchgate.net

For this compound, the planar phenanthrene core would be expected to facilitate π-π stacking. The ethylsulfanyl substituent would play a crucial role in modulating these interactions. The flexible ethyl group could adopt various conformations to optimize the crystal packing, and potential C-H···π or C-H···S interactions could further stabilize the three-dimensional structure. The analysis of such interactions, including the distance and orientation between adjacent aromatic rings, is critical for understanding the relationship between molecular structure and the material's bulk properties.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Phenanthrene |

| Fluorophenanthrene |

| 9-[(E)-2-phenylethenyl]phenanthrene |

| Poly(9-(3-vinyl-phenyl)-phenanthrene) |

| 9,10-Diphenylanthracene |

| 9-Phenanthrol |

| Morphiceptin |

Investigation of Aromaticity and Planarity in the Solid State

The planarity and aromaticity of the phenanthrene core are fundamental to its chemical and physical properties. In the solid state, the phenanthrene molecule is known to be nearly planar, a consequence of its fused aromatic ring system. The introduction of a substituent at the 9-position, such as an ethylsulfanyl group (-S-CH₂CH₃), can induce minor deviations from perfect planarity.

Electrochemical Characterization

Cyclic voltammetry is a powerful technique to probe the redox behavior of molecules. While specific cyclic voltammetry data for this compound is not prevalent in the literature, the expected electrochemical properties can be inferred from the behavior of the parent phenanthrene molecule and related thioether compounds.

The phenanthrene moiety can undergo both oxidation and reduction processes, corresponding to the removal or addition of electrons from its π-system. The presence of the ethylsulfanyl group, a thioether, is expected to influence these redox potentials. Thioethers are known to be oxidizable, typically at potentials higher than the corresponding thiols. The sulfur atom's lone pair of electrons can be removed upon oxidation, forming a radical cation.

Therefore, the cyclic voltammogram of this compound is anticipated to show an oxidation wave corresponding to the oxidation of the sulfur atom, potentially followed by the oxidation of the phenanthrene ring system at a higher potential. The stability of the resulting radical ions would depend on the extent of charge delocalization, which can be influenced by the substituent. Studies on other substituted phenanthrenes have shown that the nature and position of the substituent significantly impact the redox potentials and the stability of the generated radical ions. researchgate.net For instance, the introduction of ferrocenyl groups to a phenanthrene core results in reversible redox events associated with the ferrocene/ferrocenium couple. nih.gov Similarly, the electrochemical behavior of thiophenols indicates that they are more prone to oxidation than their phenol (B47542) analogs. nih.gov

Below is a representative table of electrochemical data for a related substituted phenanthrene derivative, illustrating the type of information obtained from cyclic voltammetry.

| Compound | Oxidation Potential (Epa, V vs. Fc/Fc+) | Reduction Potential (Epc, V vs. Fc/Fc+) | Reference |

|---|---|---|---|

| 3,6-diphenyl-9,10-bis-(4-tert-butylphenyl)phenanthrene | +1.25 | -2.30 | researchgate.net |

Note: The data in Table 1 is for a different phenanthrene derivative and is provided for illustrative purposes to show typical potential ranges.

Electrochromism is the phenomenon where a material changes its color in response to an applied electrical potential. This property is of significant interest for applications such as smart windows, displays, and sensors. While this compound itself has not been extensively studied for its electrochromic properties, various polymers and molecular systems incorporating the phenanthrene unit have demonstrated interesting electrochromic behavior.

The principle behind electrochromism in these systems lies in the ability of the phenanthrene-containing molecule to exist in different redox states, each with a distinct electronic absorption spectrum and, therefore, a different color. By electrochemically switching between these states, a reversible color change can be achieved.

For example, polymers that incorporate phenanthrene units within their conjugated backbone have been synthesized and investigated for their electrochromic properties. A study on phenanthrene-centered donor-acceptor polymers with 3,4-ethylenedioxythiophene (B145204) (EDOT) units showed that these materials exhibit multi-electrochromic properties, changing color upon the application of different potentials. researchgate.net The color changes are a result of the alteration of the polymer's electronic structure upon oxidation and reduction.

Another example involves a π-extended phenazine (B1670421) dication derived from a phenanthrene-based precursor. This molecule exhibits a marked electrochromic change, switching from a colorless dihydrophenazine precursor to a colored dication upon oxidation. nih.govacs.org This transition is accompanied by a significant conformational change in the molecule.

The table below summarizes the electrochromic properties of a representative phenanthrene-containing polymer system.

| Polymer System | Neutral State Color | Oxidized State Color | Switching Time (s) | Reference |

|---|---|---|---|---|

| Polymer of a phenanthrene-centered EDOT monomer | Variable (e.g., Orange, Yellow-Green) | Variable (e.g., Blue, Green) | Not Specified | researchgate.net |

Note: The data in Table 2 is for a related polymer system and illustrates the type of electrochromic behavior observed in phenanthrene-based materials.

Theoretical and Computational Chemistry Studies

Electronic Structure and Frontier Molecular Orbital Analysis

The electronic properties of 9-(Ethylsulfanyl)phenanthrene are central to its chemical behavior. Computational methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are instrumental in exploring these characteristics.

Density Functional Theory (DFT) has become a standard method for calculating the ground-state electronic structure and geometries of molecules due to its favorable balance of accuracy and computational cost. For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G* or larger, would be employed to determine its most stable three-dimensional conformation.

The calculation would optimize the bond lengths, bond angles, and dihedral angles of the molecule. The introduction of the ethylsulfanyl group (-S-CH₂CH₃) at the C9 position of the phenanthrene (B1679779) core introduces conformational flexibility. The orientation of the ethyl group relative to the phenanthrene plane is a key structural parameter. It is anticipated that the sulfur atom's lone pairs would influence the electronic distribution of the phenanthrene system. While specific DFT studies on this compound are not prevalent in the literature, studies on other phenanthrene derivatives show that substituents can induce minor distortions in the planarity of the aromatic rings researchgate.net.

The primary frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. For phenanthrene derivatives, the HOMO and LUMO are typically π-orbitals distributed across the aromatic system researchgate.net. The introduction of the sulfur atom, with its p-orbitals and lone pairs, is expected to raise the energy of the HOMO, thereby reducing the HOMO-LUMO gap compared to unsubstituted phenanthrene. This would suggest increased reactivity and a red-shift in the absorption spectrum.

Table 1: Predicted Frontier Orbital Energies and Properties for this compound based on DFT Calculations on Analogous Compounds

| Property | Phenanthrene (Reference) | Predicted this compound |

| HOMO Energy | ~ -5.9 eV | Higher (e.g., ~ -5.6 eV) |

| LUMO Energy | ~ -1.3 eV | Slightly Lower (e.g., ~ -1.4 eV) |

| HOMO-LUMO Gap | ~ 4.6 eV | Lower (e.g., ~ 4.2 eV) |

| Note: The values for this compound are hypothetical and extrapolated from trends observed in similar sulfur-containing aromatic compounds. |

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excited states of molecules, providing insights into their absorption and emission properties. rsc.orgpsu.edu TD-DFT calculations performed on the DFT-optimized ground state geometry of this compound would yield vertical excitation energies and oscillator strengths for electronic transitions.

The lowest energy electronic transitions in phenanthrene systems are typically π-π* transitions. The substitution with the ethylsulfanyl group is expected to influence these transitions. The electron-donating nature of the thioether group could lead to the emergence of charge-transfer character in some of the excited states, where electron density moves from the substituent to the aromatic core upon excitation. This would likely result in a bathochromic (red) shift of the main absorption bands compared to unsubstituted phenanthrene.

Molecular Dynamics Simulations for Conformational Studies

Molecular Dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape of flexible molecules over time. For this compound, MD simulations would be particularly useful for understanding the rotational dynamics of the ethylsulfanyl group around the C9-S bond.

Quantum Chemical Predictions of Spectroscopic Signatures

Quantum chemical calculations are invaluable for predicting and interpreting various spectroscopic data.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and their corresponding intensities, generating a theoretical IR spectrum. etsu.edu For this compound, this would allow for the assignment of specific vibrational modes, such as the C-H stretches of the aromatic rings, the C-S stretching of the thioether linkage, and the various modes of the ethyl group. Comparing the calculated spectrum with an experimental one can help confirm the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. These calculations would predict the chemical shifts for all unique protons and carbons in this compound, aiding in the assignment of experimental NMR spectra. The predicted shifts would be sensitive to the electronic environment of each nucleus, reflecting the influence of the ethylsulfanyl group on the phenanthrene core.

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts (ppm) for Selected Carbons in this compound

| Carbon Atom | Phenanthrene (Reference, Experimental) | Predicted this compound |

| C9 | 127.0 | ~135-140 (deshielded by sulfur) |

| C10 | 127.0 | ~125-128 |

| C4 | 126.6 | ~126-127 |

| C5 | 126.6 | ~126-127 |

| Note: Values are illustrative, based on general substituent effects. The actual values would require specific calculations. |

Aromaticity Assessment and Resonance Contributions

The aromaticity of the phenanthrene core in this compound can be quantitatively assessed using computational methods.

Nucleus-Independent Chemical Shift (NICS): NICS is a popular magnetic criterion for aromaticity. It is calculated by placing a "ghost" atom at the center of each ring and computing its magnetic shielding. A negative NICS value indicates diatropic ring currents, characteristic of aromaticity, while a positive value suggests paratropic currents (antiaromaticity). researchgate.netresearchgate.net For this compound, NICS calculations would reveal how the substituent affects the local aromaticity of the three individual rings. It is expected that the terminal rings would retain high aromaticity, while the central ring's aromaticity might be slightly altered.

Harmonic Oscillator Model of Aromaticity (HOMA): HOMA is a geometry-based index of aromaticity, which evaluates the deviation of bond lengths within a ring from an ideal aromatic system. A HOMA value close to 1 indicates high aromaticity, while a value close to 0 suggests a non-aromatic system. psu.edu Calculating HOMA for each ring of this compound would provide a complementary perspective to NICS on the electronic delocalization.

Computational Modeling of Reaction Pathways

Computational chemistry can be used to model the mechanisms of chemical reactions involving this compound. By calculating the potential energy surface for a given reaction, chemists can identify transition states, intermediates, and reaction products, as well as determine activation energies.

For example, the oxidation of the sulfur atom to form a sulfoxide (B87167) or a sulfone is a plausible reaction. DFT calculations could be used to model the reaction pathway with an oxidizing agent, determining the energetics of each step. Similarly, electrophilic substitution reactions on the phenanthrene ring could be investigated to predict the most likely sites of reaction, guided by the calculated charge distribution and frontier orbital densities. While specific computational studies on the reaction pathways of this compound are scarce, the methodologies are well-established for related aromatic compounds nih.gov.

Reactivity and Mechanistic Chemistry

Oxidation and Reduction Processes of the Ethylsulfanyl Moiety

The ethylsulfanyl group (-S-CH₂CH₃) attached to the 9-position of the phenanthrene (B1679779) ring is susceptible to both oxidation and reduction, leading to a range of derivatives with altered electronic and steric properties.

Oxidation of the sulfur atom in the ethylsulfanyl moiety can be achieved using various oxidizing agents. Analogous to the oxidation of other thioethers, controlled oxidation would be expected to yield the corresponding sulfoxide (B87167) and subsequently the sulfone. While specific studies on 9-(Ethylsulfanyl)phenanthrene are not prevalent, the oxidation of the parent phenanthrene molecule has been shown to produce 9,10-phenanthrenequinone. scispace.com In the case of alkylated phenanthrenes, metabolic studies have indicated that oxidation often occurs at the alkyl side chain. d-nb.infonih.gov For this compound, this suggests a competition between oxidation at the sulfur atom and on the phenanthrene ring itself. The choice of oxidant and reaction conditions would be crucial in selectively targeting the sulfur atom.

The reduction of the oxidized derivatives, such as the sulfoxide, can regenerate the parent thioether. The reduction of 9,10-phenanthraquinone, a potential oxidation product of the phenanthrene core, to its hydroquinone (B1673460) form has been documented. researchgate.net This suggests that reductive processes can also target the aromatic system, depending on the substrate and reagents used.

Electrophilic and Nucleophilic Substitution Reactions on the Phenanthrene Core

The phenanthrene nucleus is inherently more reactive towards electrophilic substitution than benzene (B151609). libretexts.org The positions 9 and 10 are particularly susceptible to attack due to the formation of more stable carbocation intermediates. quora.comyoutube.comyoutube.com The presence of the ethylsulfanyl group at the 9-position is expected to significantly influence the regioselectivity and rate of further substitution reactions.

The sulfur atom of the ethylsulfanyl group, with its lone pairs of electrons, can donate electron density to the aromatic ring, thereby acting as an activating group and an ortho-, para-director. However, due to the substitution at the 9-position, the 'ortho' positions are 8 and 10, and the 'para' position is not directly available in the same sense as in a simple benzene ring. Therefore, electrophilic attack is likely to be directed to the 10-position and other available positions on the outer rings, influenced by the electronic activation from the sulfur atom. Reactions such as halogenation and nitration on the parent phenanthrene have been shown to occur at various positions, including the 9-position. youtube.comyoutube.com

Nucleophilic aromatic substitution (SNAr) on the phenanthrene core is generally less favorable unless the ring is activated by strongly electron-withdrawing groups, which is not the case for this compound. Research on nucleophilic substitution of phenanthrene derivatives has been explored, for instance, in the context of polyfluoroarenes mdpi.com and the anions of 9-aminophenanthrene (B1211374) researchgate.net, but these conditions are not directly applicable to the neutral this compound molecule.

Photochemical Reactivity and Excited-State Transformations

The photochemical behavior of phenanthrene and its derivatives is a well-studied field, with applications in photochemistry and materials science. Phenanthrene itself can undergo photodegradation. quora.com The introduction of the ethylsulfanyl group at the 9-position is expected to modify the photophysical properties of the molecule, such as its absorption and emission spectra, as well as its excited-state reactivity.

The sulfur atom can potentially influence the excited states of the phenanthrene core through electron transfer processes or by promoting intersystem crossing. This could lead to different photochemical reaction pathways compared to the parent phenanthrene. While specific studies on the photochemistry of this compound are limited, research on related aromatic compounds suggests that the presence of sulfur-containing substituents can lead to unique photochemical transformations, including photocleavage of the C-S bond or participation in cycloaddition reactions.

Derivatization Strategies and Post-Synthetic Modifications

This compound can serve as a versatile starting material for the synthesis of more complex phenanthrene derivatives. rsc.orgespublisher.comespublisher.comgoogle.comnih.gov Derivatization can be achieved by targeting either the ethylsulfanyl moiety or the phenanthrene core.

Modification of the ethylsulfanyl group, for instance through oxidation to the sulfoxide or sulfone as discussed in section 5.1, introduces new functional groups that can be used for further reactions. The phenanthrene core can be functionalized via electrophilic substitution reactions as detailed in section 5.2. For example, halogenation of the phenanthrene ring would introduce a handle for subsequent cross-coupling reactions, a common strategy for building more elaborate molecular architectures.

The development of new synthetic methods for phenanthrene derivatives, such as those involving palladium-catalyzed reactions, opens up numerous possibilities for the post-synthetic modification of this compound. espublisher.comespublisher.com These strategies are crucial for creating novel materials with tailored electronic and photophysical properties for various applications.

Applications in Advanced Functional Materials and Systems

Exploration in Organic Electronic and Optoelectronic Devices

The field of organic electronics relies on semiconductor materials that possess tailored electronic properties, processability, and stability. ontosight.ai Polycyclic aromatic hydrocarbons like phenanthrene (B1679779) are a well-established class of organic semiconductors. nih.gov The introduction of specific functional groups is a key strategy for modifying their performance in electronic devices.

The potential utility of 9-(Ethylsulfanyl)phenanthrene in organic electronics stems from the following attributes:

The Phenanthrene Core: Provides a rigid and planar structure with extensive π-conjugation, which is conducive to charge transport.

The Ethylsulfanyl Group: As an electron-donating group, the sulfur atom can raise the energy level of the Highest Occupied Molecular Orbital (HOMO) of the molecule. This modification is crucial for tuning the charge injection properties from electrodes and for creating efficient heterojunctions with other organic materials. Furthermore, the presence of sulfur atoms can promote specific intermolecular S-S interactions, potentially influencing the solid-state packing and improving charge mobility pathways.

Table 1: Predicted Influence of 9-Position Substitution on Phenanthrene Electronic Properties

| Compound | Substituent at 9-Position | Expected Effect on HOMO Level | Potential Application Benefit |

| Phenanthrene | -H (Hydrogen) | Baseline | Foundational scaffold |

| 9-Ethylphenanthrene | -CH₂CH₃ (Ethyl) | Slight increase (weakly donating) | Improved solubility |

| 9-Hydroxyphenanthrene | -OH (Hydroxy) | Significant increase (strongly donating) | Tuning for hole-injection layers |

| This compound | -S-CH₂CH₃ (Ethylsulfanyl) | Moderate to significant increase (donating) | Enhanced hole injection/transport; improved molecular packing |

In OLEDs and OFETs, the performance is highly dependent on the properties of the active organic semiconductor layers. ontosight.ai Phenanthrene derivatives have been investigated for these applications due to their wide energy gaps and thermal stability. google.com

For OLEDs , materials based on this compound could potentially serve as host materials for phosphorescent emitters or as hole-transporting layer (HTL) materials. The electron-donating nature of the ethylsulfanyl group would lower the ionization potential (HOMO level), facilitating more efficient injection of holes from the anode. This electronic tuning is a critical factor in achieving balanced charge injection and recombination within the emissive layer, leading to higher device efficiency.

For OFETs , which function as the switching elements in flexible circuits and displays, charge carrier mobility is a key parameter. The performance of an OFET is intrinsically linked to the molecular ordering of the semiconductor in the solid state. The introduction of the sulfur atom in this compound could facilitate beneficial π-π stacking and directional sulfur-sulfur interactions, leading to a more ordered packing structure in thin films and potentially enhancing charge transport.

Organic photovoltaic (OPV) devices rely on donor and acceptor materials to absorb light and generate charge carriers. ontosight.ai The design of new donor materials with tailored absorption spectra and electronic energy levels is essential for improving power conversion efficiencies.

This compound, with its electron-rich nature conferred by the thioether group, could be explored as a building block for donor materials in OPVs. The phenanthrene core acts as the conjugated backbone, while the ethylsulfanyl group helps to tune the HOMO level to achieve a suitable offset with the LUMO (Lowest Unoccupied Molecular Orbital) of an acceptor material. This energy level alignment is critical for efficient exciton (B1674681) dissociation and charge generation.

Integration into Supramolecular Assemblies and Host-Guest Chemistry

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions. The flat, aromatic surface of the phenanthrene core makes it an ideal platform for π-π stacking interactions, which are fundamental to the construction of ordered supramolecular structures.

The presence of the ethylsulfanyl group on the phenanthrene scaffold introduces additional possibilities for controlling molecular assembly. The sulfur atom can act as a weak hydrogen bond acceptor, enabling directional C-H···S interactions that can guide the formation of specific architectures. This dual-interaction capability (π-π stacking and weaker directional forces) makes this compound a potentially valuable component in designing complex host-guest systems and self-assembled functional materials.

Role as Ligands or Building Blocks in Coordination Chemistry

While the phenanthrene ring itself is not a chelating agent, it can be functionalized to create ligands for metal ions. More commonly, related nitrogen-containing heterocyclic compounds like 1,10-phenanthroline (B135089) are used as classic chelating ligands in coordination chemistry. researchgate.netmaynoothuniversity.ie However, molecules like this compound can serve as valuable building blocks. researchgate.net

The sulfur atom in the ethylsulfanyl group introduces a soft donor site. This makes it capable of coordinating to soft metal ions such as silver(I), gold(I), palladium(II), and platinum(II). Therefore, this compound could function as a monodentate ligand, binding to a single metal center, or as a bridging ligand, linking two or more metal centers to form coordination polymers or discrete polynuclear complexes. The phenanthrene backbone provides rigidity and can influence the photophysical properties (e.g., luminescence) of the resulting metal complex.

Table 2: Potential Coordination Properties of this compound

| Property | Description |

| Donor Atom | Sulfur (soft donor) |

| Potential Metal Partners | Soft metal ions (e.g., Ag(I), Au(I), Pd(II), Pt(II)) |

| Coordination Mode | Monodentate or Bridging |

| Resulting Structures | Discrete metal complexes, Coordination polymers |

| Function of Phenanthrene Core | Rigid structural support, Potential for luminescence |

Development as Molecular Switches and Actuators

Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to external stimuli such as light, heat, or pH. Research has shown that phenanthrene ring systems can be incorporated into photochromic molecules like naphthopyrans, which undergo a ring-opening reaction upon UV light irradiation to form a colored species. rsc.org

The properties of such molecular switches, including the color of the switched state and the kinetics of the switching process, can be fine-tuned by altering the electronic nature of the substituents on the aromatic framework. The electron-donating ethylsulfanyl group in this compound would be expected to influence the electronic structure and absorption spectrum of the open, colored form of a phenanthrene-containing switch. This provides a rational design strategy for creating molecular switches with precisely controlled, stimulus-responsive behavior for applications in smart windows, optical data storage, and molecular-level actuators.

Environmental Transformation Pathways

Photodegradation Mechanisms under Environmental Conditions

The photodegradation of 9-(Ethylsulfanyl)phenanthrene, a sulfur-containing polycyclic aromatic hydrocarbon (S-PAH), is influenced by environmental factors such as sunlight. While direct studies on this specific compound are limited, the photodegradation of related polycyclic aromatic sulfur heterocycles (PASHs) provides insight into its potential transformation pathways. nih.gov

Photo-oxidation is a significant degradation process for crude oil components, including PASHs, when exposed to simulated solar radiation. nih.gov This process can lead to the formation of a variety of polar photoproducts. For instance, the photo-oxidation of PASHs in crude oil has been shown to produce sulfonic acids, as well as various aliphatic and aromatic acids and alcohols. nih.gov The presence of an ethylsulfanyl group on the phenanthrene (B1679779) ring is expected to influence the photodegradation process. The sulfur atom can be a primary site for photo-oxidation. Furthermore, studies on alkyl-substituted PAHs have shown that alkyl side chains can also be oxidized. acs.orgnih.gov

The rate of photodegradation of PAHs is influenced by several factors. For the parent compound, phenanthrene, the degradation rate increases with higher irradiation intensity. tandfonline.com The photodegradation of phenanthrene on soil surfaces has been observed to follow pseudo first-order kinetics, with half-lives ranging from 2.474 to 3.095 hours under varying light intensities. tandfonline.com The efficiency of photodegradation can also be affected by the surrounding medium, with alkaline conditions potentially accelerating the process for phenanthrene. tandfonline.com The presence of photosensitizers, such as anthraquinone, can enhance the photo-oxidation of PASHs. nih.gov

Based on the photodegradation of analogous compounds, the proposed photodegradation of this compound likely involves the oxidation of the sulfur atom to form a sulfoxide (B87167) and subsequently a sulfone. Further degradation could lead to the cleavage of the carbon-sulfur bond and the formation of hydroxylated phenanthrene derivatives and sulfur-containing inorganic species. The aromatic rings of the phenanthrene moiety are also susceptible to oxidative ring opening. acs.org

Biochemical Degradation by Microorganisms

Microorganisms play a vital role in the environmental degradation of PAHs and their derivatives. The introduction of an ethylsulfanyl group to the phenanthrene structure is expected to create unique biochemical degradation pathways compared to the parent compound.

While specific enzymatic pathways for this compound have not been detailed in the literature, the degradation of other S-PAHs, particularly dibenzothiophene (B1670422) (DBT), serves as a well-established model. The most studied pathway for microbial degradation of DBT is the "Kodama pathway" or 4S pathway, which is a sulfur-specific degradation route. nih.govoup.com This pathway allows microorganisms to selectively remove the sulfur atom from the molecule while leaving the carbon structure intact, which can then be used as a carbon source. oup.com

By analogy to the Kodama pathway, the initial enzymatic attack on this compound would likely involve the oxidation of the sulfur atom. This is typically carried out by a monooxygenase enzyme. The proposed enzymatic biotransformation would proceed through the following steps:

Sulfoxidation: A monooxygenase would catalyze the oxidation of the sulfide (B99878) to a sulfoxide, forming 9-(Ethylsulfinyl)phenanthrene.

Sulfone Formation: A second monooxygenase would further oxidize the sulfoxide to a sulfone, yielding 9-(Ethylsulfonyl)phenanthrene.

C-S Bond Cleavage: A hydrolase would then catalyze the cleavage of the carbon-sulfur bond, releasing the sulfur as sulfite (B76179) or sulfate (B86663) and likely forming a hydroxylated phenanthrene derivative, such as 9-phenanthrol. tandfonline.comopenagrar.de

Aromatic Ring Cleavage: The resulting phenanthrene-derived intermediate would then be subjected to degradation pathways similar to those of phenanthrene itself, which involve dioxygenase-mediated ring opening and further breakdown to central metabolic intermediates. nih.govresearchgate.net

The enzymes involved in the degradation of PAHs are diverse and include cytochrome P450 monooxygenases, dioxygenases, and various transferases. acs.orgtandfonline.com In invertebrates, biotransformation of PAHs involves phase I enzymes like cytochrome P450 and phase II conjugation enzymes. acs.orgtandfonline.com Fungal peroxygenases have also been shown to hydroxylate the aromatic rings of various PAHs, including phenanthrene. researchgate.net

Specific biotransformation products of this compound have not been reported. However, based on the proposed enzymatic pathway analogous to DBT degradation, several key metabolites can be predicted.

| Predicted Biotransformation Product | Precursor | Enzymatic Step | Reference |

| 9-(Ethylsulfinyl)phenanthrene | This compound | Sulfoxidation by monooxygenase | oup.com |

| 9-(Ethylsulfonyl)phenanthrene | 9-(Ethylsulfinyl)phenanthrene | Oxidation by monooxygenase | tandfonline.comoup.com |

| 9-Phenanthrol | 9-(Ethylsulfonyl)phenanthrene | C-S bond cleavage by hydrolase | tandfonline.comopenagrar.de |

| Sulfite/Sulfate | 9-(Ethylsulfonyl)phenanthrene | C-S bond cleavage and sulfur release | oup.comosti.gov |

| 2-Hydroxybiphenyl | Dibenzothiophene (analogous) | Product of DBT degradation | tandfonline.comtandfonline.com |

| 3-Hydroxy-2-formylbenzothiophene | Dibenzothiophene (analogous) | Metabolite of Kodama pathway | nih.gov |

The degradation of the resulting phenanthrene moiety would likely follow established pathways for the parent compound. For example, the degradation of phenanthrene by various bacteria has been shown to produce intermediates such as 1-hydroxy-2-naphthoic acid, o-phthalic acid, and protocatechuic acid, which are then funneled into central metabolic pathways. nih.govresearchgate.net The bacterium Stenotrophomonas maltophilia C6, for instance, degrades phenanthrene through initial dioxygenation at the 1,2-, 3,4-, and 9,10- positions, leading to a variety of ring-cleavage products. nih.gov Similarly, a microalgal-bacterial consortium has been shown to degrade phenanthrene to 9,10-phenanthrenequinone. bio-conferences.org

Future Research Directions and Emerging Paradigms

Development of Sustainable Synthetic Methodologies

The traditional synthesis of phenanthrene (B1679779) derivatives, such as the Bardhan–Sengupta phenanthrene synthesis, often relies on harsh reagents like diphosphorus (B173284) pentoxide and multistep procedures. wikipedia.org Modern organic synthesis is shifting towards greener, more efficient alternatives that offer high atom economy, operational simplicity, and reduced environmental impact. chemistryjournals.networdpress.com

Future research will likely focus on adapting contemporary catalytic systems for the synthesis of 9-(Ethylsulfanyl)phenanthrene. Palladium-catalyzed reactions, including the Heck reaction and Suzuki-Miyaura coupling, have emerged as powerful tools for constructing the phenanthrene core under milder conditions. espublisher.comespublisher.com Another promising avenue is the use of one-pot reactions, such as aromatization-assisted ring-closing metathesis (RCM), which can rapidly generate complex phenanthrene structures from accessible precursors. nih.govacs.org The development of a green synthetic route for this compound could involve a one-pot process starting from a suitable biphenyl (B1667301) precursor, incorporating the ethylsulfanyl moiety in a single, efficient step. Furthermore, photocatalytic methods, which utilize visible light to drive reactions, represent a frontier in sustainable synthesis that could be applied to build the phenanthrene backbone. acs.org

| Method | Description | Potential for this compound | Key Advantages |

| Palladium-Catalyzed Reactions | Cross-coupling reactions (e.g., Heck, Suzuki) to form the central ring of the phenanthrene core. espublisher.com | Adaptable for precursors containing the ethylsulfanyl group, allowing for late-stage diversification. | High yields, functional group tolerance, milder reaction conditions than classical methods. |

| Ring-Closing Metathesis (RCM) | A one-pot strategy involving the formation and subsequent dehydration of diene precursors to yield the aromatic phenanthrene ring. nih.govacs.org | Could enable rapid access to the core structure from simple, sulfur-containing starting materials. | High efficiency, potential for one-pot procedures, good for creating diverse derivatives. |

| Photochemical Synthesis | Photocyclization of diarylethene-type precursors (e.g., Mallory reaction) to form the phenanthrene skeleton using light. wikipedia.org | A potentially metal-free approach, where a precursor with an ethylsulfanyl group could be cyclized. | Energy-efficient, avoids harsh chemical reagents, aligns with green chemistry principles. |

| Bardhan-Sengupta Synthesis | A classical method involving electrophilic aromatic substitution with a cyclohexanol (B46403) group, followed by dehydrogenation. wikipedia.org | Serves as a benchmark but is less sustainable than modern methods. | Well-established historical method. |

Advanced Functionalization and Derivatization Strategies

The properties of a phenanthrene-based molecule are heavily influenced by the functional groups attached to its aromatic core. The 9- and 10-positions of phenanthrene are particularly reactive and serve as primary sites for modification. wikipedia.org For this compound, the existing ethylsulfanyl group provides a starting point for creating a vast library of new compounds with tailored functionalities.

Advanced strategies will move beyond simple modifications to employ sophisticated techniques like C-H activation, allowing for the direct introduction of new groups onto the phenanthrene backbone without pre-functionalization. This approach is highly efficient and minimizes waste. espublisher.com Oxidative radical cyclization is another powerful method for creating functionalized phenanthrenes from biphenyl aryl acetylenes. acs.org Research could explore the reaction of the this compound core with various reagents to install additional groups, such as amines, aryl groups, or photochromic units. researchgate.netnih.gov For instance, functionalizing the molecule with methylthiophene units could impart photochromic behavior, opening the door to applications in molecular switches and optical memory. nih.gov The introduction of donor and acceptor groups could tune the molecule's electronic properties for use in organic semiconductors. nih.gov

| Strategy | Description | Potential Application for this compound | Resulting Derivative Type |

| C-H Activation | Direct functionalization of carbon-hydrogen bonds on the aromatic rings. espublisher.com | Adding aryl, alkyl, or other functional groups to positions other than C9. | Poly-substituted phenanthrenes. |

| Nucleophilic Substitution | Reaction with anions of nucleophiles (e.g., aminophenanthrene anions) and aryl halides. researchgate.net | Introducing amino or hydroxyl groups at the C10 position. | 9,10-disubstituted phenanthrenes. |

| Photochromic Unit Installation | Attaching photo-responsive moieties like dithienylethene. nih.gov | Creating a molecule that changes structure and properties upon light irradiation. | Redox-active photochromic materials. |

| Donor-Acceptor Architectures | Adding electron-donating and electron-withdrawing groups to the core. nih.gov | Tuning the intramolecular charge transfer (CT) characteristics for electronic applications. | D-A type organic semiconductors. |

Integration with Artificial Intelligence and Machine Learning for Molecular Design

The traditional process of materials discovery is often slow and resource-intensive. The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing this paradigm by enabling the rapid prediction of molecular properties and the targeted design of new compounds. eurekalert.orgyoutube.com This computational approach is particularly well-suited for exploring the vast chemical space of phenanthrene derivatives. rsc.orgresearchgate.net

A future research workflow for this compound would involve creating a computational model to predict its properties and those of its derivatives. arxiv.org This process begins with building a dataset of known phenanthrene compounds and their experimentally or computationally determined properties. An ML model, such as a Gradient-Boosting Regression or a graph neural network, can then be trained on this data to learn structure-property relationships. rsc.orgnih.gov This trained model can predict key parameters for novel, virtual derivatives of this compound, such as their electronic energy levels (HOMO/LUMO), charge transport capabilities, and even their potential for crystallization. researchgate.netacs.org This in silico screening allows researchers to prioritize the synthesis of only the most promising candidates, drastically accelerating the discovery of high-performance materials for specific applications. rsc.org

| Step | Description | Tools & Techniques | Desired Outcome |

| 1. Data Collection | Gather a large dataset of phenanthrene derivatives with known properties from literature and computational chemistry. rsc.org | RDKit, scientific literature databases. | A structured database of molecules and their associated electronic, optical, and thermal properties. |

| 2. Model Training | Train a machine learning algorithm to recognize patterns between molecular structures and their properties. researchgate.netnih.gov | Gradient-Boosting Regression (GBR), Graph Neural Networks (GNNs), Python (Scikit-learn). | A predictive model capable of estimating properties for new, unseen molecules with high accuracy (e.g., R² > 0.85). rsc.org |

| 3. Virtual Library Generation | Computationally create a large library of virtual derivatives by adding various functional groups to the this compound core. | ChemDraw, computational chemistry software. | A vast chemical space of potential new molecules to be screened. |

| 4. High-Throughput Screening | Use the trained ML model to rapidly predict the properties of every molecule in the virtual library. rsc.org | Trained ML model, high-performance computing. | A ranked list of candidate molecules with the most promising properties for a target application. |

| 5. Experimental Validation | Synthesize the top-ranked candidate molecules and experimentally measure their properties to validate the model's predictions. eurekalert.org | Sustainable synthetic methodologies. | Discovery of novel, high-performance materials and refinement of the predictive model. |

Exploration of Novel Applications in Emerging Technologies

The unique electronic and photophysical properties of the phenanthrene core make its derivatives highly attractive for a range of emerging technologies, particularly in organic electronics and biomedicine. google.comnih.govgoogle.com The presence of a sulfur atom in this compound could further enhance its utility in these areas due to sulfur's influence on molecular packing and electronic coupling.

In organic electronics , phenanthrene derivatives are being investigated as materials for Organic Light-Emitting Diodes (OLEDs) and Light-Emitting Electrochemical Cells (LECs). nih.govyoutube.comyoutube.com They can function as stable host materials or as efficient emitters, particularly for blue light. nih.govutexas.edu The rigid, conjugated structure of phenanthrene is conducive to good charge transport, a critical property for Organic Field-Effect Transistors (OFETs). nih.govnih.gov Future work should involve synthesizing this compound and its derivatives to fabricate and test their performance in these devices. The sulfur atom could modulate the HOMO/LUMO energy levels and improve the stability of the radical ions that are crucial for device operation. utexas.edu

In the biomedical field , natural and synthetic phenanthrenes have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govresearchgate.nettandfonline.com Phenanthrene dimers, for example, are a promising source of biologically active molecules. nih.gov Recent studies have shown that some phenanthrenes can inhibit adipogenesis (the formation of fat cells) by affecting the expression of key proteins like PPARγ. nih.gov A crucial future direction is the systematic biological screening of this compound and its functionalized derivatives to uncover any potential therapeutic applications.

| Application Area | Specific Technology | Role of Phenanthrene Core | Potential Contribution of this compound |

| Organic Electronics | Organic Light-Emitting Diodes (OLEDs) nih.govyoutube.com | Host material or emissive layer. nih.govutexas.edu | The sulfur atom may tune electronic properties for improved efficiency or color purity. |

| Light-Emitting Electrochemical Cells (LECs) youtube.com | Luminescent material in the single active layer. | Potential for stable, efficient light emission in simplified device structures. | |

| Organic Field-Effect Transistors (OFETs) nih.gov | Active semiconductor layer for charge transport. nih.gov | The ethylsulfanyl group could influence molecular packing and enhance charge carrier mobility. | |

| Biomedical | Anticancer & Anti-inflammatory Agents tandfonline.com | Core scaffold for compounds that interact with biological targets. | Screening could reveal novel cytotoxic or anti-inflammatory activity. |

| Antimicrobial Agents researchgate.netacs.org | Compounds that can disrupt bacterial membranes or processes. researchgate.net | The sulfur moiety could lead to new mechanisms of antibacterial action. | |

| Metabolic Regulation Research nih.gov | Probing cellular pathways like adipogenesis. | Investigating its effect on targets like PPARγ could uncover new therapeutic strategies. |

Q & A

Q. What are the recommended synthetic routes for 9-(Ethylsulfanyl)phenanthrene, and how can reaction conditions be optimized?

Answer : The synthesis of alkylsulfanyl-phenanthrene derivatives typically involves nucleophilic substitution or coupling reactions. For example, phenanthrenequinone can be reduced using sodium dithionite in a tetrahydrofuran (THF)/water biphasic system, followed by alkylation with ethylsulfanyl reagents under basic conditions (e.g., NaOH) . Key optimization parameters include:

Q. How can researchers characterize the electronic and structural properties of this compound?

Answer : Use a combination of spectroscopic and computational methods:

- UV-Vis spectroscopy : Measure absorbance in acetonitrile; alkylsulfanyl groups induce hypsochromic shifts compared to unsubstituted phenanthrene (e.g., λmax ≈ 420 nm for similar derivatives) .

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR identify substituent positions (e.g., ethylsulfanyl protons at δ 2.5–3.0 ppm) .

- DFT calculations : Simulate HOMO/LUMO distributions to predict reactivity at the 9- and 10-positions .

Q. What solvents and storage conditions are optimal for preserving this compound stability?

Answer :

- Solubility : Prefer non-polar solvents (e.g., dichloromethane, THF) due to phenanthrene’s aromatic backbone .

- Storage : Store in amber vials at –20°C under inert gas (N2 or Ar) to prevent oxidation of the sulfanyl group .

Advanced Research Questions

Q. How do microbial degradation pathways for this compound differ from unsubstituted phenanthrene?

Answer : Mycobacteria (e.g., Mycobacterium sp. strain PYR-1) metabolize phenanthrene via dioxygenase-mediated ring cleavage. For this compound:

- Initial attack : Ethylsulfanyl groups may sterically hinder enzymatic access, requiring adapted dioxygenases .

- Metabolites : Expect sulfoxide/sulfone derivatives (detectable via LC-MS/MS) and diphenic acid analogs .

- Experimental design : Use <sup>14</sup>C-labeled compound in soil microcosms (150 mg/kg contamination) with GC-MS analysis .

Q. What experimental strategies resolve contradictions in reported photophysical properties of alkylsulfanyl-phenanthrene derivatives?

Answer : Discrepancies in fluorescence quantum yields or absorption maxima often arise from solvent polarity or aggregation effects. Mitigation approaches:

Q. How can computational modeling guide the design of this compound-based materials for nonlinear optics (NLO)?

Answer :

- Hyperpolarizability calculations : Use density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to predict second-order NLO responses .

- Conjugation tuning : Introduce electron-donating (e.g., –SCH3) or withdrawing (e.g., –CN) groups at the 3- and 6-positions to modulate π-electron delocalization .

- Validation : Compare computed λmax with experimental UV-Vis data .

Q. What methodologies quantify the environmental partitioning of this compound in sediment-air systems?

Answer :

- Batch experiments : Measure sediment-water partition coefficients (Kd) using spiked sediment (150 mg/kg) and GC-FID .

- Flux analysis : Deploy closed-chamber systems to quantify volatilization rates; adjust for temperature and humidity .

- Surfactant effects : Test Tween-80 or Triton X-100 (below CMC) to evaluate bioavailability enhancements .

Data Contradiction Analysis

Q. Why do some studies report enhanced biodegradation of alkylsulfanyl-PAHs with surfactants, while others observe inhibition?

Answer : This dichotomy arises from surfactant concentration and microbial adaptation:

- Low surfactant (≤CMC) : Increases solubility, enhancing microbial uptake (e.g., Pseudomonas spp.) .

- High surfactant (>CMC) : Toxicity or preferential surfactant metabolism reduces PAH degradation .

- Resolution : Pre-screen surfactant concentrations using MPN (most probable number) assays with phenanthrene-degrading consortia .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.